molecular formula C12H10BrN3O2 B2960813 5-Bromo-N-Cbz-pyrazin-2-amine CAS No. 175393-04-1

5-Bromo-N-Cbz-pyrazin-2-amine

Cat. No. B2960813
M. Wt: 308.135
InChI Key: FIPASGABSJVBBJ-UHFFFAOYSA-N
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Description

5-Bromo-N-Cbz-pyrazin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a pyrazine derivative that has shown promising results in various studies, making it a subject of interest for researchers in the pharmaceutical industry.

Scientific Research Applications

5-Bromo-N-Cbz-pyrazin-2-amine has been extensively studied for its potential applications in drug development. It has been shown to have antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. In addition, this compound has been found to inhibit the activity of certain enzymes, which could be useful in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 5-Bromo-N-Cbz-pyrazin-2-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes. Studies have shown that this compound can inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial growth. In addition, 5-Bromo-N-Cbz-pyrazin-2-amine has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

5-Bromo-N-Cbz-pyrazin-2-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. In addition, 5-Bromo-N-Cbz-pyrazin-2-amine has been found to have antitumor properties, which could be useful in the treatment of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Bromo-N-Cbz-pyrazin-2-amine is its high yield synthesis method, which makes it a viable option for large-scale production. In addition, this compound has been extensively studied, and its potential applications in drug development have been well-documented. However, there are some limitations to using 5-Bromo-N-Cbz-pyrazin-2-amine in lab experiments. For example, this compound may have limited solubility in certain solvents, which could affect its effectiveness in certain assays.

Future Directions

There are many potential future directions for research on 5-Bromo-N-Cbz-pyrazin-2-amine. One area of interest is the development of new antibiotics based on this compound. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to the discovery of new drug targets. In addition, further studies are needed to determine the safety and efficacy of 5-Bromo-N-Cbz-pyrazin-2-amine in animal models, which could pave the way for clinical trials in humans.
Conclusion:
5-Bromo-N-Cbz-pyrazin-2-amine is a promising compound that has potential applications in drug development. Its synthesis method has been optimized to produce high yields, and its antibacterial, antifungal, and antitumor properties have been well-documented. Further research is needed to determine the safety and efficacy of this compound, as well as its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-Bromo-N-Cbz-pyrazin-2-amine involves the reaction of 5-bromo-2-chloropyrazine with carbobenzyloxyhydrazine in the presence of a base. The resulting product is then purified through recrystallization or column chromatography. This method has been optimized to produce high yields of the compound, making it a viable option for large-scale production.

properties

IUPAC Name

benzyl N-(5-bromopyrazin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c13-10-6-15-11(7-14-10)16-12(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPASGABSJVBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(5-bromopyrazin-2-YL)carbamate

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